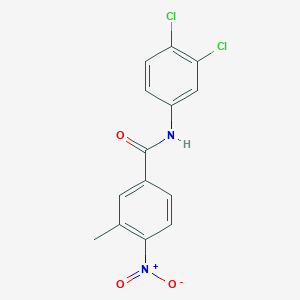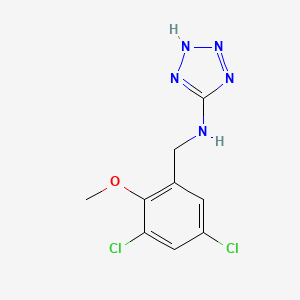
1-(2-chlorophenyl)-4-(4-fluorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-4-(4-fluorobenzyl)piperazine, commonly known as 2C-C-NBOMe, is a synthetic compound that belongs to the class of phenethylamine derivatives. This compound is a potent hallucinogen and has gained significant attention in the scientific community due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 2C-C-NBOMe is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. When 2C-C-NBOMe binds to this receptor, it activates a cascade of events that lead to the changes in brain activity and perception associated with hallucinogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-C-NBOMe are complex and varied. This compound has been shown to alter brain activity, leading to changes in perception, mood, and cognition. Additionally, 2C-C-NBOMe has been shown to affect cardiovascular function and body temperature regulation. These effects can be both beneficial and harmful, depending on the context in which they are observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2C-C-NBOMe in lab experiments is its potency. This compound is highly active at low doses, making it an ideal candidate for studying the effects of hallucinogens on the brain and behavior. However, the use of 2C-C-NBOMe in lab experiments is also limited by its potential for harm. This compound can cause significant changes in brain activity and perception, which can be dangerous if not properly controlled.
Orientations Futures
There are many potential future directions for research on 2C-C-NBOMe. One area of interest is the development of new treatments for psychiatric disorders. Researchers have found that hallucinogens like 2C-C-NBOMe can have therapeutic effects on conditions such as depression and anxiety. Additionally, there is a growing interest in using hallucinogens to enhance creativity and problem-solving skills. Future research on 2C-C-NBOMe may shed light on these potential applications and lead to the development of new treatments and therapies.
Méthodes De Synthèse
The synthesis of 2C-C-NBOMe involves the reaction between 2-chlorophenyl-4-fluorobenzylamine and piperazine in the presence of a reducing agent. This reaction leads to the formation of 2C-C-NBOMe, which is a white crystalline powder. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
2C-C-NBOMe has been extensively studied in the scientific community due to its potential applications in various fields. One of the most significant applications of this compound is in the field of neuroscience. Researchers have used 2C-C-NBOMe to study the effects of hallucinogens on the brain and have found that this compound can significantly alter brain activity. Additionally, this compound has been used to study the effects of hallucinogens on behavior and cognition.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-16-3-1-2-4-17(16)21-11-9-20(10-12-21)13-14-5-7-15(19)8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKJDWWPXPMBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257942 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)

![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)




![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)

